![molecular formula C21H18N4O2S B3133141 2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 383145-92-4](/img/structure/B3133141.png)

2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Overview

Description

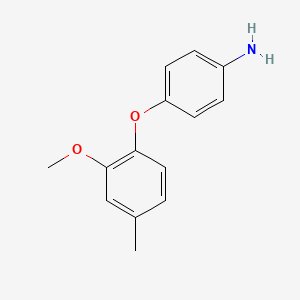

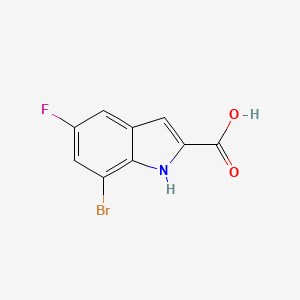

“2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide” is a compound with the molecular formula C23H19N4O2S. It is a derivative of 1,2,4-triazole, a heterocyclic compound that is an integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . In one study, o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid were used as starting materials. Through a series of steps, 2- (naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide were obtained. In the first series, 1,3,4-oxadiazole derivatives were synthesized from Schiff base of the corresponding hydrazide by using Chloramin-T. In the second series, 1,3,4-oxadiazole was synthesized from 2- {2- [ (naphthalen-2-yloxy)-methyl]-1Hbenzimidazol-1-yl}acetohydrazide by using phosphorous oxychloride and aromatic acid .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions involve the use of Chloramin-T and phosphorous oxychloride .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. The molecular weight of the compound is 390.5 g/mol.Scientific Research Applications

Synthesis and Anticancer Applications

A series of 2-[5-(1-formyl-naphthalen-2-yloxymethyl)-[1,2,3]triazole-1-yl]-substituted phenyl acetamides, similar in structure to the compound , were synthesized and evaluated for anticancer properties. These compounds demonstrated potent inhibitory activities in various cancer cell lines, including CNS, melanoma, and breast cancer, with some molecules showing significant cytotoxic potential (Dhuda et al., 2021).

Anti-HIV Activity

Another study synthesized a series of compounds related to the chemical and evaluated them for their inhibitory activity against HIV-1 and HIV-2. One of the synthesized compounds showed potent in vitro inhibitory activity for the replication of HIV-1, suggesting a potential lead in antiviral agent development (Hamad et al., 2010).

Computational and Pharmacological Evaluation

In a study focusing on computational and pharmacological potential, 1,3,4-oxadiazole and pyrazole novel derivatives, including a compound structurally similar to the one , were evaluated for toxicity, tumor inhibition, and other pharmacological actions. The study highlighted the binding and inhibitory effects of these compounds in various assays, including their affinity for cyclooxygenase-2 (COX-2) and their analgesic and anti-inflammatory effects (Faheem, 2018).

Antimicrobial Screening

Compounds containing 1,2,4-triazole rings have been reported to exhibit a wide range of pharmaceutical activities, including antimicrobial properties. A study on the synthesis and characterization of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives demonstrated significant in vitro antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra et al., 2011).

Future Directions

The future directions for research on “2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide” and similar compounds could involve further exploration of their anticancer properties . Additionally, their potential applications in other therapeutic areas could also be investigated.

Mechanism of Action

Target of Action

The primary target of this compound is cytochrome P450 lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in fungi, making it an attractive target for antifungal agents .

Mode of Action

The compound interacts with its target enzyme through binding interactions .

Biochemical Pathways

The inhibition of cytochrome P450 lanosterol 14α-demethylase disrupts the biosynthesis of ergosterol , a key component of the fungal cell membrane . This disruption affects the integrity and function of the cell membrane, leading to fungal cell death .

Pharmacokinetics

Similar triazole derivatives are known to have good absorption and distribution profiles, making them effective for systemic use

Result of Action

The compound’s action results in the death of fungal cells, demonstrating antifungal activity . It has also shown antioxidant and antitubercular activities , suggesting potential for a broad range of therapeutic applications.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other medications can affect its absorption and distribution. Additionally, individual patient factors such as immune status can influence the compound’s efficacy .

properties

IUPAC Name |

2-[[5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c22-19(26)14-28-21-24-23-20(25(21)16-9-2-1-3-10-16)13-27-18-12-6-8-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H2,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMSKJZUDRPMBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)COC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601136129 | |

| Record name | 2-[[5-[(1-Naphthalenyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601136129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383145-92-4 | |

| Record name | 2-[[5-[(1-Naphthalenyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383145-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[5-[(1-Naphthalenyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601136129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)

![2-[3-(Trifluoromethyl)phenyl]azepane](/img/structure/B3133119.png)

![3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B3133146.png)

![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B3133153.png)

![2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine](/img/structure/B3133157.png)

![N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3133166.png)

![2-(ethylsulfanyl)-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3133168.png)